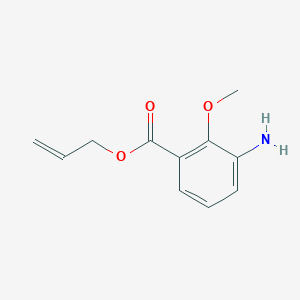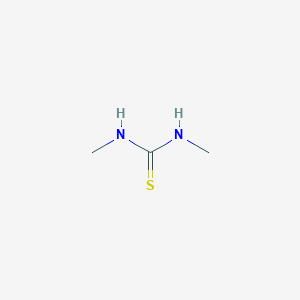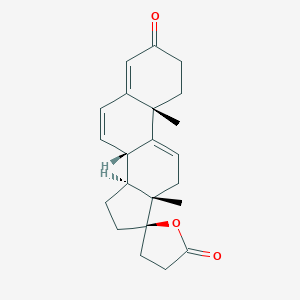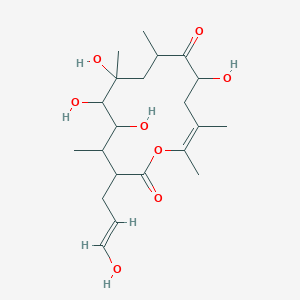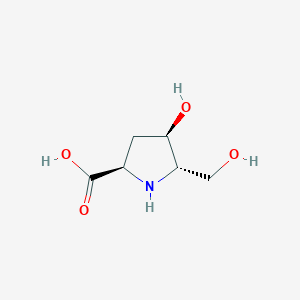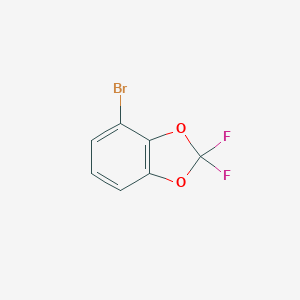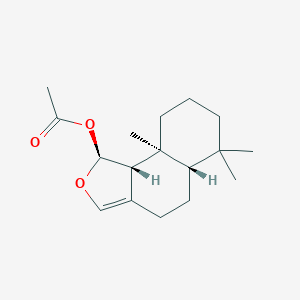
7-Deacetoxyolepupuane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Deacetoxyolepupuane is a natural product isolated from the plant, O. stamineus. It is a diterpenoid compound with a unique structure that has attracted the attention of researchers due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 7-Deacetoxyolepupuane is not fully understood. However, it has been shown to act on various cellular signaling pathways such as the NF-κB pathway and the PI3K/Akt pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Effets Biochimiques Et Physiologiques
7-Deacetoxyolepupuane has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Deacetoxyolepupuane in lab experiments is its natural origin. It is also relatively easy to synthesize and purify. One of the limitations is the lack of understanding of its mechanism of action and the need for further studies to fully understand its potential therapeutic properties.
Orientations Futures
There are several future directions for the study of 7-Deacetoxyolepupuane. One direction is to further investigate its potential use in the treatment of various diseases such as Alzheimer's disease and diabetes. Another direction is to study its potential use as an anti-inflammatory agent in various inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.
Applications De Recherche Scientifique
7-Deacetoxyolepupuane has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
134822-40-5 |
|---|---|
Nom du produit |
7-Deacetoxyolepupuane |
Formule moléculaire |
C17H26O3 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
[(1S,5aS,9aS,9bR)-6,6,9a-trimethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[g][2]benzofuran-1-yl] acetate |
InChI |
InChI=1S/C17H26O3/c1-11(18)20-15-14-12(10-19-15)6-7-13-16(2,3)8-5-9-17(13,14)4/h10,13-15H,5-9H2,1-4H3/t13-,14+,15-,17-/m0/s1 |
Clé InChI |
VTWFKCAENOAYPA-IVSAIRAKSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@H]2C(=CO1)CC[C@@H]3[C@@]2(CCCC3(C)C)C |
SMILES |
CC(=O)OC1C2C(=CO1)CCC3C2(CCCC3(C)C)C |
SMILES canonique |
CC(=O)OC1C2C(=CO1)CCC3C2(CCCC3(C)C)C |
Synonymes |
7-Deacetoxyolepupuane |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



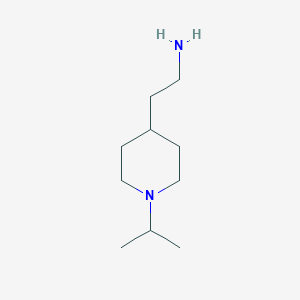
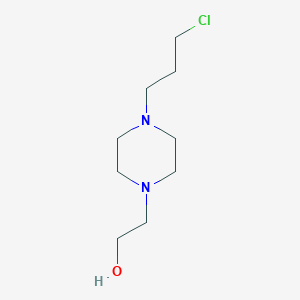

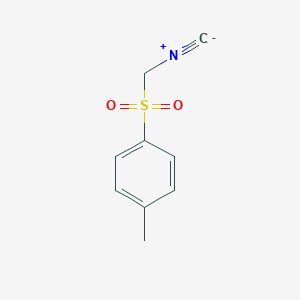
![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
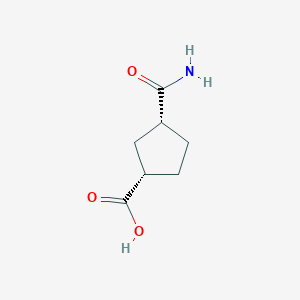
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)
